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molecular formula C13H9FO2S B8300836 3-[(4-Fluorophenyl)thio]benzoic acid

3-[(4-Fluorophenyl)thio]benzoic acid

Cat. No. B8300836
M. Wt: 248.27 g/mol
InChI Key: VTBSAQQIHSNUGO-UHFFFAOYSA-N
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Patent
US08420823B2

Procedure details

Copper(II) oxide (4.01 g) and cesium carbonate (19.7 g) were added in that order to an N-methylpyrrolidinone (100 mL) solution of 4-fluorobenzenethiol (3.10 g) and 3-iodobenzoic acid (5.00 g), and stirred overnight at 160° C. After left cooled, the solid in the reaction solution was removed through filtration. 1 M hydrochloric acid was added to the filtrate, extracted three times with ethyl acetate and dried with sodium sulfate. The drying agent was removed through filtration, and the solvent was evaporated off under reduced pressure. The residue was suspended in a mixed solvent of chloroform/hexane, and the solid was collected through filtration to give the intended product (4.08 g, 82%) as a white solid.
Name
cesium carbonate
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.01 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[F:7][C:8]1[CH:13]=[CH:12][C:11]([SH:14])=[CH:10][CH:9]=1.I[C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][CH:24]=1)[C:19]([OH:21])=[O:20]>[Cu]=O.CN1CCCC1=O>[F:7][C:8]1[CH:13]=[CH:12][C:11]([S:14][C:16]2[CH:17]=[C:18]([CH:22]=[CH:23][CH:24]=2)[C:19]([OH:21])=[O:20])=[CH:10][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
cesium carbonate
Quantity
19.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
3.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S
Name
Quantity
5 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Name
Quantity
4.01 g
Type
catalyst
Smiles
[Cu]=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 160° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After left
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solid in the reaction solution was removed through filtration
ADDITION
Type
ADDITION
Details
1 M hydrochloric acid was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed through filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
FILTRATION
Type
FILTRATION
Details
the solid was collected through filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)SC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.08 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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